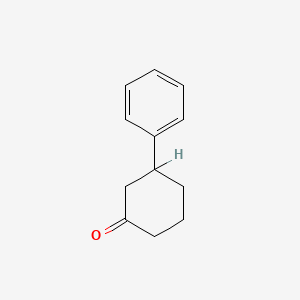

3-Phenylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119037. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUDSQXFVZPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297900 | |

| Record name | 3-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20795-53-3 | |

| Record name | 3-Phenylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20795-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020795533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 3-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Phenylcyclohexanone: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Phenylcyclohexanone, a versatile organic compound with significant applications in fine chemical synthesis, pharmaceutical development, and materials science. This guide details its chemical structure, physicochemical properties, spectroscopic profile, and established synthetic protocols, presenting quantitative data in accessible tables and illustrating key processes with diagrams.

Chemical Structure and Identifiers

This compound possesses a core structure consisting of a cyclohexanone (B45756) ring substituted with a phenyl group at the C-3 position. The presence of a chiral center at this position means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.[1][2] This chirality is particularly relevant in drug development, where stereochemistry often dictates biological activity.

Table 1: Chemical Identifiers for this compound and its Enantiomers

| Identifier | Racemic this compound | (R)-3-Phenylcyclohexanone | (S)-3-Phenylcyclohexanone |

|---|---|---|---|

| IUPAC Name | 3-phenylcyclohexan-1-one[3] | (3R)-3-phenylcyclohexan-1-one[1] | (3S)-3-phenylcyclohexan-1-one[2] |

| CAS Number | 20795-53-3[3][4][5] | 34993-51-6[1] | 57344-86-2[2][6] |

| Molecular Formula | C₁₂H₁₄O[3][5][7] | C₁₂H₁₄O[1] | C₁₂H₁₄O[2][6] |

| SMILES | C1(CC(=O)CCC1)c1ccccc1[8] | C1--INVALID-LINK--c1ccccc1 | C1--INVALID-LINK--c1ccccc1 |

| InChI | InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2[3][4][8] | InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1[1] | InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1[2] |

| InChIKey | CJAUDSQXFVZPTO-UHFFFAOYSA-N[3][8] | CJAUDSQXFVZPTO-LLVKDONJSA-N[1] | CJAUDSQXFVZPTO-NSHDSACASA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound make it a valuable intermediate. It is typically a colorless liquid at room temperature and possesses a high boiling point.[5] Its lipophilicity, indicated by the XLogP3 value, is moderate.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 174.24 g/mol [1][2][3][5][7] |

| Exact Mass | 174.104465066 Da[1][2][3] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 125-130 °C at 0.5 mmHg[9] |

| Topological Polar Surface Area | 17.1 Ų[1][2][3] |

Synthesis and Experimental Protocols

As a chiral molecule, the enantioselective synthesis of this compound is of significant interest. A well-established method is the rhodium-catalyzed asymmetric 1,4-addition of a phenyl group to cyclohex-2-enone.

Experimental Protocol: Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

This protocol is adapted from a procedure published in Organic Syntheses.[9] It outlines the formation of the phenylating agent followed by the asymmetric addition reaction.

A. Preparation of Phenylboronic Acid:

-

A dry, 200-mL, two-necked, round-bottomed flask is fitted with a magnetic stirring bar, rubber septum, and a reflux condenser attached to a gas-flow adapter.

-

The flask is charged with bromobenzene (B47551) (3.95 g, 25.2 mmol) and 12.5 mL of dry diethyl ether via syringe and cooled to 0°C.[9]

-

A 1.50 M solution of n-butyllithium in hexane (B92381) (16.7 mL, 25.1 mmol) is added at 0°C. The mixture is then stirred at room temperature for 1 hour.[9]

-

The flask is cooled to -78°C, and trimethoxyborane (2.59 g, 24.9 mmol) is added dropwise over 10 minutes.[9]

-

The mixture is stirred at -78°C for 1 hour and then at room temperature for another hour.

-

The reaction is quenched by adding 10% hydrochloric acid, and the resulting phenylboronic acid is extracted.

B. Rhodium-Catalyzed Asymmetric 1,4-Addition:

-

In a separate flask, a rhodium catalyst is prepared.

-

To the catalyst solution, cyclohex-2-enone and the prepared phenylboronic acid solution are added.

-

The entire mixture is heated in an oil bath at 100°C for 12 hours.[9]

-

After cooling, the solvent is removed under reduced pressure. The residue is diluted with diethyl ether (100 mL).[9]

-

The ether solution is washed sequentially with 10% hydrochloric acid (100 mL) and 5% aqueous sodium hydroxide (B78521) (100 mL).[9]

-

The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated.[9]

-

The crude product is purified by silica (B1680970) gel chromatography followed by distillation under reduced pressure (0.5 mm) to yield (R)-3-phenylcyclohexanone as a colorless oil.[9] An enantiomeric purity of 98.6% ee can be achieved.[9]

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.

Table 3: Key Fragments in the GC-MS of this compound

| m/z | Interpretation |

|---|---|

| 174 | Molecular Ion [M]⁺[3] |

| 131 | Fragment |

| 117 | Fragment[3] |

| 104 | Fragment[3] |

General Experimental Protocol for GC-MS Analysis: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC-MS. The gas chromatograph separates the components of the sample, which are then ionized, typically by electron impact (EI), and analyzed by the mass spectrometer. A standard GC program would involve a temperature ramp (e.g., 50°C to 250°C) on a capillary column (e.g., DB-5ms).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. For this compound, characteristic absorptions include the carbonyl stretch of the ketone and stretches associated with the aromatic phenyl group.

General Experimental Protocol for FTIR Analysis: A spectrum can be obtained by placing a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (film technique).[3] The sample is then placed in the spectrometer and scanned over the typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the carbon-hydrogen framework of the molecule. Data for ¹³C NMR spectra are available and have been recorded on instruments such as the Bruker AM-270.[3]

General Experimental Protocol for NMR Analysis: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The tube is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. Standard pulse programs are used for data acquisition, and the resulting free induction decay (FID) is Fourier transformed to obtain the spectrum.

Applications and Relevance

This compound is a highly versatile building block in organic synthesis.[10] Its dual reactivity, stemming from the ketone's carbonyl group and the activated alpha-carbons, allows for a wide range of chemical transformations such as nucleophilic additions, reductions, and condensations.[10] This makes it a crucial intermediate in various industries.

-

Pharmaceutical Development : It serves as a precursor or intermediate in the synthesis of complex pharmaceutical compounds and active pharmaceutical ingredients (APIs).[5]

-

Fine Chemicals : It is used in the manufacturing of specialty chemicals, agrochemicals, and other high-value products.[5][10]

-

Fragrance and Flavor Industry : The aromatic profile of this compound and its derivatives makes them useful in the formulation of perfumes and flavoring agents.[5]

-

Material Science : The compound is explored in the production of specialized polymers and resins.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3] Proper personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

Table 4: GHS Hazard Information for this compound

| Hazard Code | Statement | Classification |

|---|---|---|

| H315 | Causes skin irritation[3] | Skin Irritation (Category 2)[3] |

| H319 | Causes serious eye irritation[3] | Eye Irritation (Category 2A)[3] |

| H335 | May cause respiratory irritation[3] | Specific Target Organ Toxicity, Single Exposure (Category 3)[3] |

References

- 1. (R)-3-Phenylcyclohexanone | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Phenylcyclohexanone | C12H14O | CID 11116555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

3-Phenylcyclohexanone (CAS 20795-53-3): A Comprehensive Physicochemical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3-Phenylcyclohexanone (CAS 20795-53-3), a versatile organic compound. With its unique molecular structure, featuring a cyclohexanone (B45756) ring substituted with a phenyl group, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its reactivity and stability make it a valuable building block in the development of complex molecules.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [2][3] |

| Molecular Weight | 174.24 g/mol | [2][3] |

| Appearance | Colorless liquid or Pale Yellow to Yellow Oil | [1] |

| Boiling Point | 287-288 °C at 736 Torr, 294°C at 760 mmHg | [4] |

| Melting Point | 64 °C | |

| Density | 1.042 g/cm³ | [4] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. | |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | [2] |

| Refractive Index | 1.538 | |

| Flash Point | 123.7 ± 19.2 °C | |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[5] A common method involves using a capillary tube apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath, attached to a thermometer.

-

The sample is heated slowly, and the temperature is observed.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[5] A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture.

Procedure:

-

A solution of this compound in a volatile organic solvent (e.g., acetone) is prepared.[8]

-

A small volume of the sample is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern, which can be used to identify the compound by comparing it to a spectral library.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.[9]

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.

-

The nuclei of the atoms in the molecule absorb and re-emit this energy at specific frequencies.

-

The resulting NMR spectrum provides information about the chemical environment, connectivity, and spatial arrangement of the atoms in the molecule. Both ¹H NMR and ¹³C NMR spectra are typically acquired for a complete structural analysis.[10]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, based on a documented procedure for its chiral synthesis.

Caption: Synthetic and purification workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. memphis.edu [memphis.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A Spectroscopic and Spectrometric Characterization of 3-Phenylcyclohexanone

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-Phenylcyclohexanone using fundamental spectroscopic and spectrometric techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in understanding the analytical process.

Data Presentation: Spectroscopic and Spectrometric Summary

The molecular structure of this compound (Molecular Formula: C₁₂H₁₄O, Molecular Weight: 174.24 g/mol ) is confirmed by the combined interpretation of the following data.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound (Data typically recorded in CDCl₃ at 300-500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.40 | Multiplet | 5H | Ar-H (Phenyl) |

| 2.95 - 3.10 | Multiplet | 1H | H -3 (Benzylic) |

| 2.25 - 2.60 | Multiplet | 4H | H -2, H -6 (α-carbonyl) |

| 1.70 - 2.20 | Multiplet | 4H | H -4, H -5 |

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency used.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data typically recorded in CDCl₃ at 75-125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| ~210.8 | C | C =O (C1) |

| ~143.5 | C | Ar-C (Quaternary, C1') |

| ~128.7 | CH | Ar-C H (C3', C5') |

| ~126.8 | CH | Ar-C H (C4') |

| ~126.5 | CH | Ar-C H (C2', C6') |

| ~49.5 | CH₂ | C H₂ (C2) |

| ~45.0 | CH | C H (C3) |

| ~41.2 | CH₂ | C H₂ (C6) |

| ~31.5 | CH₂ | C H₂ (C4) |

| ~25.8 | CH₂ | C H₂ (C5) |

Table 3: IR Spectroscopic Data for this compound (Data typically acquired via Attenuated Total Reflectance (ATR))

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3060, 3030 | Medium | C-H Stretch (Aromatic) |

| ~2945, 2865 | Strong | C-H Stretch (Aliphatic) |

| ~1712 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1600, 1495, 1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~750, 700 | Strong | C-H Bend (Monosubstituted Benzene) |

Table 4: Mass Spectrometry (GC-MS) Data for this compound (Data typically acquired using Electron Ionization (EI) at 70 eV)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

| 174 | High | [M]⁺˙ (Molecular Ion) |

| 117 | High to Base Peak | [C₉H₉]⁺ |

| 104 | Medium | [C₈H₈]⁺˙ (Styrene radical cation) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Note: The base peak can vary between m/z 174 and m/z 117 depending on the instrument's source conditions.[1]

Visualization of Analytical Workflows and Pathways

The following diagrams illustrate the logical processes and molecular behaviors central to the spectroscopic analysis of this compound.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters and sample characteristics may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The solution should be clear.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Data Acquisition : Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Shimming : Perform an automated or manual shimming process to optimize the magnetic field homogeneity.

-

Parameter Setup : Load standard acquisition parameters for the desired experiment (e.g., ¹H, ¹³C, DEPT). A typical ¹H experiment involves a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a 90° pulse angle with proton decoupling is standard.

-

Acquisition : Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration (e.g., 8-16 scans for ¹H, 128-1024 scans for ¹³C).

-

Processing : Perform a Fourier transform on the FID, followed by phase and baseline correction, to obtain the frequency-domain NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and versatile technique for obtaining the infrared spectrum of solid or liquid samples.[4][5]

-

Background Spectrum : Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[6] Take a background measurement of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount (a few milligrams or one drop) of this compound directly onto the surface of the ATR crystal.

-

Apply Pressure : For solid samples, lower the press arm to ensure firm and even contact between the sample and the crystal.[4]

-

Data Acquisition : Acquire the infrared spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Cleaning : After measurement, raise the press arm and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the analyte from a mixture and obtain its mass spectrum for identification and fragmentation analysis.

-

Sample Preparation : Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7]

-

Injection : Inject 1 µL of the sample solution into the GC inlet, which is heated to vaporize the sample (e.g., 250 °C). The injection is typically done in split or splitless mode.[8]

-

Gas Chromatography : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms or HP-5ms). The column is housed in an oven that follows a temperature program to separate compounds based on their boiling points and column interactions. A typical program might start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

Ionization : As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

-

Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum. The spectrum is a plot of relative ion abundance versus m/z.

References

- 1. This compound | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 5. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. memphis.edu [memphis.edu]

The Synthesis of 3-Phenylcyclohexanone: A Technical Guide to Conjugate Addition Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcyclohexanone is a versatile chemical intermediate whose structural motif is present in a variety of pharmacologically active molecules and complex organic structures.[1] Its synthesis from the readily available α,β-unsaturated ketone, 2-cyclohexen-1-one (B156087), is a classic example of nucleophilic conjugate addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] This in-depth technical guide explores the primary synthesis mechanisms, provides detailed experimental protocols, and presents quantitative data to aid researchers in the effective preparation of this valuable compound.

The core of this transformation lies in the 1,4-addition of a phenyl nucleophile to the electrophilic β-carbon of the cyclohexenone ring system.[2][3] The choice of reagent is critical in directing the regioselectivity of the addition. While organometallic reagents like Grignard and organolithium compounds typically favor 1,2-addition to the carbonyl carbon, specific methodologies have been developed to ensure the desired conjugate addition.[4][5] This guide will focus on the most prevalent and effective of these methods.

Core Synthesis Mechanisms

The synthesis of this compound from 2-cyclohexen-1-one is predominantly achieved through conjugate addition, also known as Michael addition. The key to this reaction is the use of "soft" nucleophiles which preferentially attack the "soft" electrophilic β-carbon of the enone system.[6] The most common and effective methods involve the use of organocuprates and rhodium-catalyzed additions of phenylboronic acids.

Organocuprate Addition

The use of organocopper reagents, specifically lithium diphenylcuprate ((C₆H₅)₂CuLi), is a widely employed and highly effective method for the 1,4-addition of a phenyl group to 2-cyclohexen-1-one.[7] Organocuprates are considered soft nucleophiles and exhibit a strong preference for conjugate addition over direct addition to the carbonyl group.[5][6]

The reaction proceeds through a well-established mechanism. Initially, the organocuprate coordinates to the double bond of the cyclohexenone, forming a π-complex.[6] This is followed by the nucleophilic attack of the phenyl group at the β-carbon, leading to the formation of a copper(III) intermediate. Subsequent reductive elimination of a copper(I) species generates a lithium enolate. The final product, this compound, is obtained after protonation of the enolate during an aqueous workup.[8]

It is also possible to achieve 1,4-addition using a Grignard reagent, such as phenylmagnesium bromide, in the presence of a catalytic amount of a copper(I) salt (e.g., CuCl or CuI).[9] In this case, the Grignard reagent undergoes transmetalation with the copper salt in situ to form the reactive organocuprate species.

Rhodium-Catalyzed Asymmetric 1,4-Addition

For applications requiring enantiomerically pure this compound, a powerful method is the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid.[2][10] This approach utilizes a chiral phosphine (B1218219) ligand, such as (R)-BINAP, in conjunction with a rhodium catalyst.

The catalytic cycle begins with the formation of a rhodium-phenyl active species from the phenylboronic acid. This chiral catalyst then coordinates with the 2-cyclohexen-1-one, facilitating the enantioselective transfer of the phenyl group to the β-carbon. Hydrolysis of the resulting rhodium enolate regenerates the catalyst and yields the chiral this compound. This method is notable for its high yields and excellent enantioselectivities.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis methods described.

| Method | Reagents | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Organocuprate Addition | Lithium diphenylcuprate, 2-cyclohexen-1-one | High | N/A (racemic) | [7] |

| Rhodium-Catalyzed Asymmetric | 2-cyclohexen-1-one, Phenylboronic acid, [Rh(acac)(C₂H₄)₂], (R)-BINAP | 88.1 | 98.3 | [11] |

| Palladium-Catalyzed Cross-Coupling | Alkenyl triflate, Phenylzinc chloride, Pd(PPh₃)₄ | 72 | Up to 98 | [10] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Organocuprate Addition (Illustrative)

Materials:

-

Bromobenzene

-

Lithium metal

-

Copper(I) iodide (CuI)

-

2-Cyclohexen-1-one

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Phenyllithium (B1222949): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, lithium metal is suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to the suspension with stirring. The reaction is typically initiated with gentle heating and then proceeds exothermically. The mixture is stirred until the lithium is consumed.

-

Formation of Lithium Diphenylcuprate: The freshly prepared phenyllithium solution is cooled in an ice-salt bath. Copper(I) iodide is added portion-wise to the solution with vigorous stirring under a nitrogen atmosphere. The reaction mixture is stirred at low temperature until the formation of the Gilman reagent, lithium diphenylcuprate, is complete.

-

Conjugate Addition: The solution of lithium diphenylcuprate is cooled to a low temperature (e.g., -78 °C). A solution of 2-cyclohexen-1-one in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete reaction.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

This protocol is adapted from the procedure described in Organic Syntheses.[11]

Materials:

-

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Acetylacetonatobis(ethylene)rhodium(I) ([Rh(acac)(C₂H₄)₂])

-

Lithium phenyltrimethoxyborate

-

2-Cyclohexen-1-one

-

Water

-

Diethyl ether

-

10% Hydrochloric acid

-

5% Aqueous sodium hydroxide (B78521)

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: In a flask flushed with nitrogen, (R)-BINAP (0.120 mmol) and [Rh(acac)(C₂H₄)₂] (0.100 mmol) are placed. Anhydrous 1,4-dioxane (50 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

-

Reaction Setup: In a separate flask, lithium phenyltrimethoxyborate is prepared. To this, 2-cyclohexen-1-one (10.1 mmol), water (0.54 mL), and the prepared catalyst solution are added successively via syringe.

-

Reaction: The reaction mixture is heated in an oil bath at 100°C for 12 hours.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is diluted with diethyl ether (100 mL) and washed sequentially with 10% hydrochloric acid (100 mL) and 5% aqueous sodium hydroxide (100 mL). The aqueous layers are extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography followed by distillation under reduced pressure to yield (R)-3-phenylcyclohexanone as a colorless oil. The enantiomeric purity is determined by HPLC analysis.[11]

Visualizing the Mechanisms

General Conjugate Addition Pathway

Caption: General mechanism of conjugate addition to 2-cyclohexen-1-one.

Rhodium-Catalyzed Asymmetric Addition Workflow

Caption: Catalytic cycle for the rhodium-catalyzed asymmetric addition.

Conclusion

The synthesis of this compound from 2-cyclohexen-1-one is a well-established transformation that relies on the principles of conjugate addition. For racemic synthesis, the use of lithium diphenylcuprate offers a reliable and high-yielding route. For applications demanding high enantiopurity, the rhodium-catalyzed asymmetric addition of phenylboronic acid stands out as a state-of-the-art method. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and selective preparation of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. askthenerd.com [askthenerd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 10. This compound | 20795-53-3 | Benchchem [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Fundamental reactions of the carbonyl group in 3-Phenylcyclohexanone

An In-depth Technical Guide to the Fundamental Reactions of the Carbonyl Group in 3-Phenylcyclohexanone

Abstract

This compound is a versatile chemical intermediate, prized in organic synthesis for its dual reactivity stemming from the carbonyl group and the adjacent alpha-carbons.[1] Its structure, featuring a phenyl group on a cyclohexanone (B45756) scaffold, makes it a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides a detailed examination of the core reactions involving the carbonyl group of this compound, offering experimental protocols, quantitative data, and mechanistic diagrams to support researchers, scientists, and professionals in drug development.

Overview of Carbonyl Reactivity

The carbonyl group (C=O) in this compound is highly polarized, rendering the carbon atom electrophilic and the oxygen atom nucleophilic.[4] This polarity dictates its primary mode of reaction: nucleophilic addition.[5][6] Furthermore, the protons on the carbons alpha to the carbonyl (C2 and C6) are acidic and can be removed by a base to form a nucleophilic enolate intermediate.[7][8] These two features—direct nucleophilic attack at the carbonyl carbon and enolate formation at the alpha-carbon—are the basis for the compound's extensive and useful chemistry.

Caption: Core reactivity pathways of this compound.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones.[6] A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[4] Subsequent protonation yields an alcohol.[4]

Grignard Reaction: C-C Bond Formation

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols after acidic workup.[9][10][11] This reaction is a cornerstone of synthetic chemistry for constructing new carbon-carbon bonds.[12]

Reaction Scheme: this compound reacts with Phenylmagnesium Bromide (PhMgBr) to yield 1,3-diphenylcyclohexan-1-ol.

Caption: Grignard reaction with this compound.

Experimental Protocol (Representative): Based on the general procedure for Grignard reactions with ketones.[9]

-

A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of Phenylmagnesium Bromide (1.2 eq) in THF is added dropwise via a syringe while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product, 1,3-diphenylcyclohexan-1-ol, is purified by column chromatography on silica (B1680970) gel.

Reduction to Alcohols

The carbonyl group can be reduced to a hydroxyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts this compound into cis- and trans-3-phenylcyclohexanol. The stereochemical outcome is influenced by the steric hindrance of the axial and equatorial approaches of the hydride.

Reaction Scheme: Reduction of this compound to 3-Phenylcyclohexanol.

Quantitative Data: Reduction of this compound

| Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NaBH₄ | Methanol (B129727) | 25 | 1 | 3-Phenylcyclohexanol | >95 | General Knowledge |

| LiAlH₄ | THF | 0 to 25 | 2 | 3-Phenylcyclohexanol | >95 | |

Experimental Protocol (NaBH₄ Reduction):

-

This compound (1.0 eq) is dissolved in methanol in a round-bottomed flask.

-

The solution is cooled to 0 °C using an ice bath.

-

Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes, controlling any effervescence.

-

The reaction mixture is stirred at room temperature for 1 hour until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 3-phenylcyclohexanol.

Wittig Reaction: Olefination

The Wittig reaction is a powerful method for converting ketones into alkenes.[13][14] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent).[15] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[14]

Caption: Generalized workflow for the Wittig reaction.

Reaction Scheme: Reaction of this compound with methylenetriphenylphosphorane (B3051586) to form 3-phenyl-1-methylenecyclohexane.

Experimental Protocol (Representative): Based on general Wittig reaction procedures.[14][16]

-

Ylide Preparation: In a flame-dried flask under nitrogen, methyltriphenylphosphonium (B96628) bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise, resulting in a characteristic color change indicating ylide formation. The mixture is stirred for 30 minutes.

-

Olefination: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with water, and the bulk of the THF is removed via rotary evaporation.

-

The residue is extracted with hexane (B92381) to separate the alkene product from the triphenylphosphine oxide byproduct.

-

The combined hexane layers are washed with water, dried over MgSO₄, and concentrated.

-

The product, 3-phenyl-1-methylenecyclohexane, is purified by column chromatography.

Enolate Formation and Alkylation

The alpha-hydrogens of this compound are acidic and can be abstracted by a base to form an enolate.[8] Deprotonation can occur at either the C2 or C6 position. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate, while a smaller base at higher temperatures can lead to the more substituted (thermodynamic) enolate.[7][17] These nucleophilic enolates can then be alkylated with alkyl halides.[7]

Caption: Kinetic vs. Thermodynamic enolate formation.

Experimental Protocol (Kinetic Enolate Alkylation): Based on standard procedures for kinetic enolate formation and trapping.[18]

-

A solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 20 minutes to generate LDA.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

-

An alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), is added dropwise.

-

The reaction is stirred at -78 °C for 2-3 hours, then allowed to slowly warm to room temperature.

-

The reaction is quenched with saturated aqueous NH₄Cl solution.

-

The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.

-

The resulting 2-methyl-3-phenylcyclohexanone is purified by chromatography.

Summary of Physicochemical and Spectroscopic Data

The following data are crucial for the identification and characterization of this compound.

Table of Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O | [2][19] |

| Molecular Weight | 174.24 g/mol | [2][19] |

| CAS Number | 20795-53-3 | [2][20] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 130-137 °C |[2] |

Table of Spectroscopic Data (Representative)

| Technique | Feature | Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic Protons (m) | δ 7.20-7.40 ppm |

| Aliphatic Protons (m) | δ 1.80-3.10 ppm | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ ~210 ppm |

| Aromatic Carbons | δ ~126-143 ppm | |

| Aliphatic Carbons | δ ~25-55 ppm | |

| IR Spectroscopy | C=O Stretch (strong) | ν ~1710 cm⁻¹ |

| C-H (sp²) Stretch | ν ~3030-3080 cm⁻¹ |

| | C-H (sp³) Stretch | ν ~2850-2960 cm⁻¹ |

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. jk-sci.com [jk-sci.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 18. organic chemistry - Why kinetically controlled enolate is not formed? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. This compound | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

(R)-3-Phenylcyclohexanone and (S)-3-Phenylcyclohexanone properties

An In-depth Technical Guide to the Properties of (R)- and (S)-3-Phenylcyclohexanone

Introduction

3-Phenylcyclohexanone is a versatile chiral ketone that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a phenyl group at the stereogenic center adjacent to a carbonyl group, makes it a valuable intermediate for developing pharmaceuticals, agrochemicals, and fine chemicals.[2][3] In any biological system, the three-dimensional arrangement of a molecule is critical to its function.[4] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological, toxicological, and metabolic properties.[4][5] Therefore, the ability to synthesize and characterize enantiomerically pure forms of chiral compounds like this compound is of paramount importance for researchers, scientists, and drug development professionals.[6]

This technical guide provides a comprehensive overview of the core properties of the individual enantiomers, (R)-3-Phenylcyclohexanone and (S)-3-Phenylcyclohexanone. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis and separation, and a discussion of their significance in research and development.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of (R)- and (S)-3-Phenylcyclohexanone gives rise to specific optical properties, while their general physical properties are largely identical. The data presented below has been compiled from various chemical databases and suppliers.

Physical and Chemical Properties

| Property | (R)-3-Phenylcyclohexanone | (S)-3-Phenylcyclohexanone | Racemic this compound |

| Molecular Formula | C₁₂H₁₄O[7] | C₁₂H₁₄O[8][9] | C₁₂H₁₄O[10][11] |

| Molecular Weight | 174.24 g/mol [7] | 174.24 g/mol [8][9] | 174.24 g/mol [10][11] |

| CAS Number | 34993-51-6[7] | 57344-86-2[8][9] | 20795-53-3[10][11] |

| Appearance | Colorless oil[12] | White/colorless solid to liquid | Colorless liquid[2] |

| Boiling Point | 125-130 °C at 0.5 mmHg[12] | Not specified | 130-137 °C[2] |

| Melting Point | Not specified | 22 °C | Not applicable |

| Specific Rotation [α] | Not specified | -20° (c=1, CHCl₃) | Not applicable |

| Storage Temperature | 2-8 °C[13] | 0-10 °C (Refrigerated) | 0-8 °C[2] |

Spectroscopic Data

| Technique | Purpose | Reference |

| ¹H and ¹³C NMR | Confirms the carbon-hydrogen framework and verifies the molecular structure. | [14] |

| Infrared (IR) Spectroscopy | Identifies key functional groups, notably the characteristic C=O (ketone) stretch. | [10] |

| Mass Spectrometry (MS) | Determines the molecular weight and can reveal fragmentation patterns for structural elucidation. | [10][14] |

| Chiral HPLC | Separates the enantiomers and is used to determine the enantiomeric excess (ee%) of a sample. | [12] |

Experimental Protocols

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly creates a specific enantiomer, or chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

A well-documented method for synthesizing (R)-3-phenylcyclohexanone with high enantioselectivity is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one. The following protocol is adapted from a procedure published in Organic Syntheses.[12]

Reaction:

-

Reactants: 2-Cyclohexen-1-one, Phenylboronic acid.

-

Catalyst System: Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂] and (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP].

-

Solvent: 1,4-Dioxane/H₂O mixture.

Methodology:

-

A dry flask under an inert atmosphere (e.g., argon) is charged with Rh(acac)(C₂H₄)₂, (R)-BINAP, and 1,4-dioxane. The mixture is stirred to form the catalyst complex.

-

Phenylboronic acid is added to the catalyst solution, followed by 2-cyclohexen-1-one.

-

Water is added, and the reaction mixture is heated with stirring (e.g., at 100 °C) for several hours.

-

Progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure (rotary evaporation).

-

The resulting residue is dissolved in a minimal amount of a solvent like diethyl ether and subjected to purification.

-

Purification: The crude product is purified via silica (B1680970) gel column chromatography, eluting with a solvent system such as hexane (B92381) followed by diethyl ether to isolate the product.[12]

-

The collected fractions containing the product are combined, and the solvent is evaporated.

-

Final purification is achieved by distillation under reduced pressure (e.g., 125-130 °C at 0.5 mmHg) to yield (R)-3-phenylcyclohexanone as a colorless oil.[12]

-

Analysis: The enantiomeric purity (e.g., 98.6% ee) is determined by HPLC analysis using a chiral stationary phase column.[12]

General Protocols for Chiral Resolution

Chiral resolution is a process that separates a racemic mixture into its constituent enantiomers.[15] This is often necessary when a direct asymmetric synthesis is not feasible or economical.

Method 1: Diastereomeric Crystallization This classical method involves converting the enantiomers into diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[15]

-

Derivatization: The racemic this compound is reacted with a chiral resolving agent. Since it is a ketone, this typically involves a multi-step process, for instance, reduction to the corresponding alcohol (3-phenylcyclohexanol) followed by reaction with a chiral acid to form diastereomeric esters.

-

Crystallization: The resulting mixture of diastereomers is dissolved in a suitable solvent. One diastereomer will preferentially crystallize out of the solution upon cooling or slow evaporation due to its lower solubility.

-

Separation: The crystals are separated from the mother liquor by filtration. This process can be repeated (recrystallization) to achieve high diastereomeric purity.

-

Hydrolysis: The separated diastereomer (e.g., the pure ester) is then chemically converted back to the enantiomerically pure alcohol (e.g., via hydrolysis).

-

Oxidation: The pure alcohol enantiomer is oxidized back to the corresponding ketone enantiomer to yield the final product.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC provides a direct method for separating enantiomers on an analytical or preparative scale.[16]

-

Column Selection: A chiral stationary phase (CSP) column is chosen. Polysaccharide-based columns are common for this type of separation.[16]

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected and optimized to achieve baseline separation of the two enantiomer peaks.[16]

-

Injection and Elution: The racemic mixture of this compound is injected onto the column. The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates.

-

Fraction Collection: A detector (e.g., UV) monitors the column eluent. The two separate fractions corresponding to the (R)- and (S)-enantiomers are collected as they elute from the column.

-

Solvent Removal: The solvent is removed from the collected fractions to yield the isolated, pure enantiomers.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the asymmetric synthesis of (R)-3-Phenylcyclohexanone.

Caption: General workflows for the chiral resolution of a racemic mixture.

Applications and Significance in Drug Development

While specific biological activities for (R)- and (S)-3-phenylcyclohexanone are not extensively reported in public literature, their role as chiral building blocks is highly significant. The principles of stereochemistry in drug design dictate that enantiomers of a chiral drug can have different interactions with chiral biological targets like enzymes and receptors.[4]

-

Stereoselective Activity: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.[17][18]

-

Improved Therapeutic Index: Developing a single-enantiomer drug can lead to a better therapeutic profile, allowing for lower effective doses and reducing the patient's metabolic burden.[19]

-

Precursor for Complex Molecules: this compound enantiomers serve as precursors for more complex chiral molecules. Their reactive ketone group and alpha-protons allow for a wide range of chemical transformations, enabling the construction of novel pharmaceutical candidates.[1]

The synthesis and study of individual enantiomers of intermediates like this compound are therefore critical early-stage activities in drug discovery and development. This allows medicinal chemists to explore the structure-activity relationship (SAR) in three dimensions and select the optimal stereoisomer to advance into clinical development.[20]

Conclusion

(R)-3-Phenylcyclohexanone and (S)-3-Phenylcyclohexanone are chemically identical except for their stereochemical configuration, which leads to distinct optical properties. This guide has summarized their key physicochemical data and provided detailed protocols for their preparation via both asymmetric synthesis and chiral resolution. The ability to access these enantiomerically pure compounds is essential for the fields of organic synthesis and medicinal chemistry, as the chirality of a molecule is a fundamental determinant of its biological activity. Further research into the specific biological profiles of these enantiomers and their derivatives will continue to be a valuable area of investigation for drug discovery professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-PHENYL-CYCLOHEXANONE | 20795-53-3 [chemicalbook.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-3-Phenylcyclohexanone | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-3-Phenylcyclohexanone | C12H14O | CID 11116555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 34993-51-6|(R)-3-Phenylcyclohexanone|BLD Pharm [bldpharm.com]

- 14. 3-Hydroxy-3-phenylcyclohexanone | C12H14O2 | CID 569816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 18. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill | Stereochemistry [blogs.ntu.edu.sg]

- 19. ole.uff.br [ole.uff.br]

- 20. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

3-Phenylcyclohexanone: A Versatile Chemical Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylcyclohexanone is a key chemical intermediate whose structural features—a reactive carbonyl group and a phenyl substituent on a cyclohexyl scaffold—offer a unique platform for the synthesis of a diverse array of complex molecules. This versatility has made it an invaluable building block in various fields, including fine chemical synthesis, materials science, and notably, drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role as a precursor to bioactive compounds. Detailed experimental protocols for its synthesis and derivatization are presented, alongside quantitative data and visual workflows to facilitate its practical application in a laboratory setting. A key application highlighted is its utility in the synthesis of potent activators of the Nrf2 signaling pathway, a critical target in the development of therapeutics for a range of diseases associated with oxidative stress and inflammation.

Introduction

The cyclohexanone (B45756) ring is a prevalent motif in numerous natural products and synthetic compounds of biological and industrial importance. The introduction of a phenyl group at the 3-position significantly influences the reactivity and conformational behavior of the cyclohexanone core, providing a strategic handle for further chemical modifications. This compound serves as a versatile precursor for the construction of intricate molecular architectures through a variety of chemical transformations, including nucleophilic additions, reductions, and condensation reactions.[1] Its derivatives have found applications in the fragrance and flavor industry, polymer science, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2]

This guide will delve into the synthetic routes to this compound, explore its key reactions, and showcase its application in the synthesis of a promising drug candidate, TBE-31, a potent activator of the Keap1/Nrf2 pathway.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20795-53-3 | [3] |

| Molecular Formula | C₁₂H₁₄O | [4][5] |

| Molecular Weight | 174.24 g/mol | [4][5] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [3] |

| Boiling Point | 130-137 °C | [2] |

| Melting Point | 64 °C | [3] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature or 0-8°C | [2][3] |

Table 2: Spectroscopic Data for (R)-3-Phenylcyclohexanone

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (500 MHz, CDCl₃) | 1.77 (qdd, 1H), 1.85 (qd, 1H), 2.07 (dm, 1H), 2.14 (ddq, 1H), 2.37 (tdd, 1H), 2.45 (dm, 1H), 2.52 (td, 1H), 2.59 (ddt, 1H), 3.00 (tt, 1H), 7.19-7.25 (m, 3H), 7.32 (t, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | 24.88, 32.10, 40.46, 44.04, 48.21, 126.01, 126.03, 128.06, 143.86, 209.80 |

| IR (Characteristic Peaks) | ~1710 cm⁻¹ (C=O stretch) |

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound, with the choice of method often depending on the desired stereochemistry and the availability of starting materials. Key approaches include the Robinson annulation and asymmetric Michael additions.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. While not a direct synthesis of this compound itself, it is a fundamental method for producing substituted cyclohexenones, which can be precursors. For instance, the reaction of a chalcone (B49325) with ethyl acetoacetate (B1235776) can yield a highly substituted cyclohexenone.

Asymmetric Michael Addition

A highly efficient and enantioselective method for the synthesis of chiral this compound involves the rhodium-catalyzed asymmetric Michael addition of phenylboronic acid to cyclohexenone. This method provides access to enantiomerically enriched products, which are crucial for the synthesis of chiral drugs.

Experimental Protocols

Asymmetric Synthesis of (R)-3-Phenylcyclohexanone via Rhodium-Catalyzed Michael Addition

This protocol details the synthesis of (R)-3-Phenylcyclohexanone with high enantioselectivity.

Materials:

-

Rh(acac)(C₂H₄)₂

-

(S)-BINAP

-

Phenylboronic acid

-

2-Cyclohexenone

-

Dioxane

-

Water

-

Diethyl ether

-

10% Hydrochloric acid

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: In a dried flask under an inert atmosphere, dissolve Rh(acac)(C₂H₄)₂ (0.03 mmol) and (S)-BINAP (0.036 mmol) in dioxane (1 mL). Stir the mixture for 10 minutes at room temperature.

-

Reaction Mixture: To the catalyst solution, add a solution of phenylboronic acid (1.0 mmol) in dioxane (2 mL) and 2-cyclohexenone (1.0 mmol).

-

Reaction Conditions: Add water (0.3 mL) to the mixture and heat at 100 °C for 5 hours.

-

Work-up: After cooling to room temperature, add 10 mL of diethyl ether and wash the organic layer sequentially with 10% HCl (5 mL), 5% NaOH (5 mL), and brine (5 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford (R)-3-Phenylcyclohexanone.

Expected Yield: ~85-95% Enantiomeric Excess: >98% ee

This compound in Drug Development: Synthesis of TBE-31

A significant application of this compound derivatives is in the synthesis of bioactive molecules. (R)-3-(hydroxymethyl)cyclohexanone, which can be derived from (R)-3-phenylcyclohexanone, is a key precursor for the synthesis of TBE-31, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is targeted for degradation by Keap1. However, in the presence of inducers like TBE-31, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. This makes the Nrf2 pathway an attractive target for the treatment of diseases characterized by inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

The Nrf2 Signaling Pathway

Synthetic Approach to a Key TBE-31 Intermediate

While a direct synthesis of TBE-31 from this compound is not extensively documented in publicly available literature, a closely related and highly informative synthesis of a key tricyclic hydroxymethyl ketone intermediate has been reported starting from cyclohexanone. This multi-step synthesis showcases the type of complex molecular architecture that can be constructed from a simple cyclohexanone core, and by extension, from this compound derivatives. The synthesis involves a sequence of reactions including enamine formation, Michael addition, and intramolecular aldol condensation, culminating in the formation of the complex tricyclic system.

The use of an enantiomerically pure starting material, such as (R)-3-(hydroxymethyl)cyclohexanone, would be crucial for the stereoselective synthesis of the final drug candidate, TBE-31.

Other Key Reactions of this compound

The reactivity of this compound is not limited to its role as a Michael acceptor. The carbonyl group and the adjacent alpha-protons allow for a range of other important transformations.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an exocyclic double bond. This reaction involves the treatment of the ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt and a strong base. The Wittig reaction is highly valuable for the synthesis of specifically substituted alkenes.

Conclusion

This compound has proven to be a remarkably versatile and valuable intermediate in organic synthesis. Its unique combination of a reactive carbonyl group and a modifiable phenyl-substituted cyclohexyl framework allows for the construction of a wide range of complex and functionally diverse molecules. This guide has highlighted its key physicochemical properties, detailed robust synthetic protocols, and showcased its significant potential in the development of novel therapeutics through the synthesis of Nrf2 pathway activators. The continued exploration of the chemistry of this compound and its derivatives is expected to open new avenues in fine chemical manufacturing, materials science, and the ongoing quest for new and effective medicines. Researchers and drug development professionals are encouraged to consider this adaptable building block in their synthetic strategies to access novel and complex molecular targets.

References

The Synthesis and Reactivity of 3-Phenylcyclohexanone: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth literature review of the synthesis and chemical reactions of 3-phenylcyclohexanone, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. It details various synthetic methodologies, including asymmetric synthesis and classical approaches, and explores a range of reactions such as reductions, oxidations, and enolate-based transformations. Quantitative data is summarized in structured tables for comparative analysis. Detailed experimental protocols for key transformations are provided, and reaction pathways and workflows are visualized using Graphviz diagrams. This guide serves as a comprehensive resource for understanding and utilizing the chemistry of this compound in the design and execution of complex synthetic strategies.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its structure, featuring a cyclohexanone (B45756) ring with a phenyl substituent at the 3-position, provides a scaffold with multiple reactive sites: the carbonyl group, the alpha-protons, and the aromatic ring. This allows for a diverse array of chemical transformations, making it an important precursor for more complex molecular architectures.[1][3] This guide will systematically review the principal methods for the synthesis of this compound and its subsequent chemical reactions.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: the formation of the carbon-phenyl bond on a pre-existing cyclohexanone ring or the construction of the cyclohexanone ring already bearing the phenyl substituent. Asymmetric synthesis has been a key focus in recent years to access enantiomerically pure forms of this chiral ketone.

Asymmetric Synthesis from 2-Cyclohexenone

The rhodium-catalyzed asymmetric 1,4-addition of a phenyl group to 2-cyclohexenone is a highly efficient method for the enantioselective synthesis of (R)-3-phenylcyclohexanone. This method, utilizing a chiral phosphine (B1218219) ligand such as (R)-BINAP, provides high yields and excellent enantioselectivity.

-

Materials:

-

Phenylboronic acid

-

2-Cyclohexenone

-

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

-

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (1.2 M)

-

Sodium hydroxide (B78521) solution (5%)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a two-necked round-bottomed flask under a nitrogen atmosphere, dissolve (R)-BINAP and acetylacetonatobis(ethylene)rhodium(I) in 1,4-dioxane.

-

Add phenylboronic acid, 2-cyclohexenone, and water to the catalyst solution.

-

Heat the reaction mixture at 105 °C for 3 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 1.2 M hydrochloric acid and 5% sodium hydroxide solution.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate on a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel chromatography (eluting with hexane (B92381) followed by diethyl ether) and subsequent distillation under reduced pressure.

-

-

Quantitative Data:

-

Yield: 83%

-

Enantiomeric excess: 98.6% ee

-

Synthesis from Cyclohexanone

A common strategy for the synthesis of this compound from cyclohexanone involves the formation of an α-halocyclohexanone followed by the introduction of the phenyl group.

Caption: Synthesis of this compound from Cyclohexanone.

A plausible, though not fully detailed in the provided search results, method involves the α-bromination of cyclohexanone, followed by a reaction with a phenyl nucleophile such as a Gilman cuprate (B13416276) (lithium diphenylcuprate) to favor 1,4-addition on the resulting α,β-unsaturated ketone formed in situ or via elimination.

Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[4] While a direct, detailed protocol for this compound was not found, the general strategy can be applied to synthesize derivatives. For instance, the reaction of a phenyl-substituted Michael acceptor with a ketone enolate could lead to a 3-phenylcyclohexenone, which can then be reduced to this compound.

Reactions of this compound

This compound undergoes a variety of reactions characteristic of ketones, including reductions, reactions at the α-carbon via its enolate, and additions to the carbonyl group.

Reduction of the Carbonyl Group

The reduction of this compound yields 3-phenylcyclohexanol, a chiral molecule with two stereocenters. The stereochemical outcome of the reduction is highly dependent on the reducing agent and reaction conditions.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to alcohols. The hydride attack can occur from either the axial or equatorial face of the cyclohexanone ring, leading to a mixture of cis and trans diastereomers of 3-phenylcyclohexanol. The stereoselectivity is influenced by steric hindrance.

-

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottomed flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the crude 3-phenylcyclohexanol.

-

The product can be purified by column chromatography or recrystallization.

-

-

Expected Outcome:

-

A mixture of cis- and trans-3-phenylcyclohexanol. The diastereomeric ratio can be determined by techniques such as NMR spectroscopy or gas chromatography.

-

Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is another effective method for reducing the ketone functionality. This method can also lead to a mixture of diastereomers.

Reactions Involving the Enolate